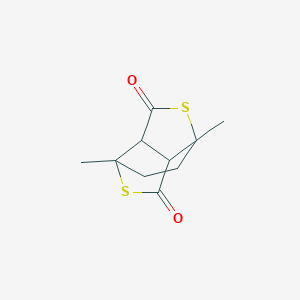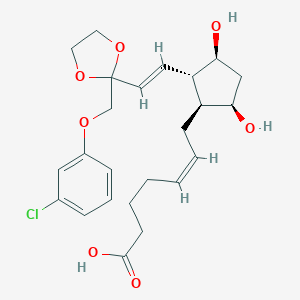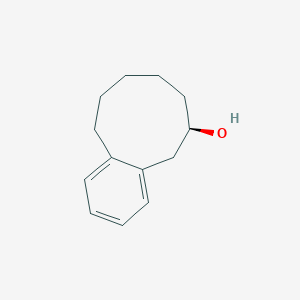
1,2-Benzocyclononen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzocyclononen-3-ol is a chemical compound with the molecular formula C9H10O. It is a cyclic ketone that is commonly used in scientific research for its unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Benzocyclononen-3-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways within cells. Specifically, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation.
Efectos Bioquímicos Y Fisiológicos
1,2-Benzocyclononen-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of ROS and pro-inflammatory cytokines in vitro. Additionally, it has been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,2-Benzocyclononen-3-ol is its ability to exhibit antioxidant and anti-inflammatory effects in vitro. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation is that its effects may not necessarily translate to in vivo models.
Direcciones Futuras
There are several future directions for research involving 1,2-Benzocyclononen-3-ol. One potential area of study is its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzocyclononen-3-ol and its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1,2-Benzocyclononen-3-ol can be achieved through a multistep process that involves the reaction of 1,3-cyclohexadiene with a variety of reagents. One common method involves the reaction of 1,3-cyclohexadiene with sulfuric acid to form the corresponding diene sulfate. This intermediate can then be reacted with sodium hydroxide to form the desired product.
Aplicaciones Científicas De Investigación
1,2-Benzocyclononen-3-ol has been used in a variety of scientific research studies due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor effects in vitro. Additionally, it has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
127654-55-1 |
|---|---|
Nombre del producto |
1,2-Benzocyclononen-3-ol |
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(6R)-6,7,8,9,10,11-hexahydro-5H-benzo[9]annulen-6-ol |
InChI |
InChI=1S/C13H18O/c14-13-9-3-1-2-6-11-7-4-5-8-12(11)10-13/h4-5,7-8,13-14H,1-3,6,9-10H2/t13-/m1/s1 |
Clave InChI |
CMTVEFDHBHPPAB-CYBMUJFWSA-N |
SMILES isomérico |
C1CC[C@H](CC2=CC=CC=C2CC1)O |
SMILES |
C1CCC(CC2=CC=CC=C2CC1)O |
SMILES canónico |
C1CCC(CC2=CC=CC=C2CC1)O |
Otros números CAS |
127654-55-1 |
Sinónimos |
1,2-benzocyclononen-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



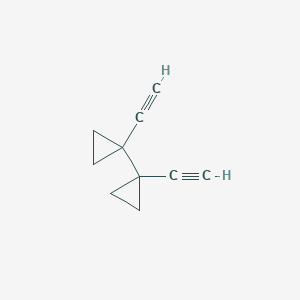
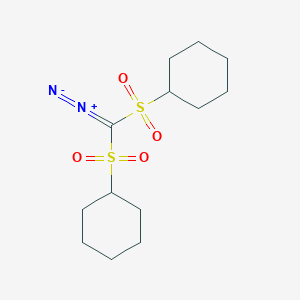
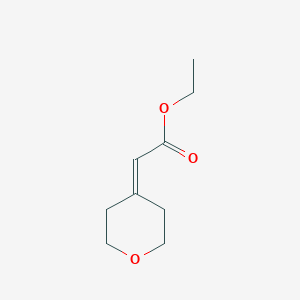
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
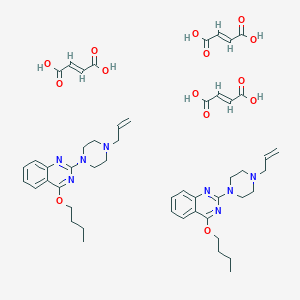
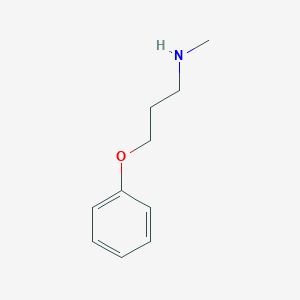
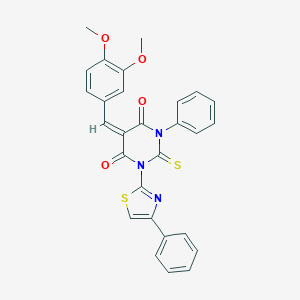
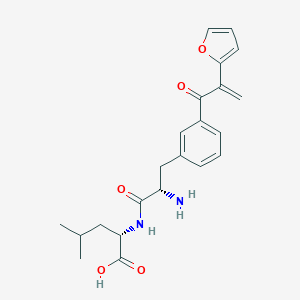
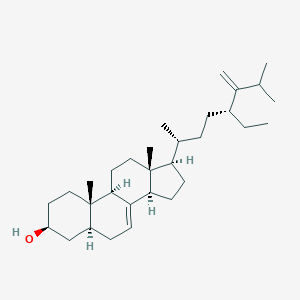
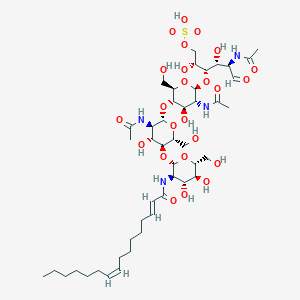
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
